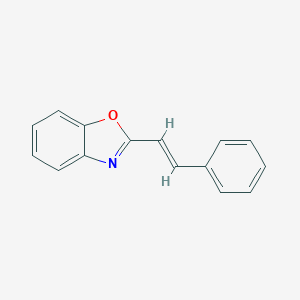

(E)-2-Styrylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFNNZBYCMUAHY-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Styrylbenzoxazole: Structure, Properties, and Applications

Introduction: A Versatile Heterocyclic Fluorophore

(E)-2-Styrylbenzoxazole is a heterocyclic aromatic compound distinguished by its rigid, planar structure comprising a benzoxazole ring system connected to a phenyl ring via an ethylene bridge in the trans or (E)-configuration. This molecular architecture establishes an extended π-conjugated system, which is the origin of its notable photophysical properties, including strong fluorescence and environmental sensitivity.

At its core, the molecule is a derivative of stilbene, a well-known photochromic compound. However, the incorporation of the benzoxazole moiety enhances chemical and photostability, preventing the irreversible photocyclization reactions that can be a limitation for stilbene itself[1]. The benzoxazole nucleus is also a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities[2][3]. The combination of this biologically relevant core with the unique optical properties of the styryl group makes (E)-2-Styrylbenzoxazole and its derivatives highly attractive targets for research in materials science, chemical sensing, and drug development. This guide provides a comprehensive overview of its synthesis, characterization, core photophysical behaviors, and key applications for professionals in the field.

PART 1: Synthesis and Structural Characterization

The synthesis of (E)-2-Styrylbenzoxazole is most commonly achieved through a condensation reaction, a robust and versatile method for forming the characteristic carbon-carbon double bond of the styryl group.

Primary Synthetic Route: Condensation Reaction

The most prevalent and straightforward synthesis involves the base-catalyzed condensation of 2-methylbenzoxazole with benzaldehyde[1][4]. The reaction mechanism relies on the deprotonation of the acidic methyl group of 2-methylbenzoxazole by a base, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to an aldol-type intermediate which subsequently dehydrates to yield the thermodynamically stable (E)-isomer of 2-styrylbenzoxazole.

Detailed Experimental Protocol

The following protocol is a representative example adapted from established procedures[5].

Reagents & Equipment:

-

2-Methylbenzoxazole

-

Benzaldehyde

-

Piperidine (or another suitable base)

-

Ethanol (or a suitable high-boiling solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzoxazole (1.0 eq) and benzaldehyde (1.0-1.2 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution. Causality Note: Piperidine acts as a base to facilitate the initial deprotonation of 2-methylbenzoxazole, initiating the condensation cascade.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume using a rotary evaporator.

-

Isolation & Purification: Filter the crude solid product. For higher purity, the product should be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent[5]. The pure fractions are combined and the solvent is evaporated to yield a white or off-white solid.

Structural Confirmation

The identity and purity of the synthesized (E)-2-Styrylbenzoxazole are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most diagnostic signals are the two doublets for the vinylic protons of the ethylene bridge. These protons typically appear in the 7-8 ppm range with a large coupling constant (J ≈ 16 Hz), which is characteristic of the trans (E) configuration[5].

-

¹³C NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic carbons of both the benzoxazole and phenyl rings, as well as the two vinylic carbons. The carbon of the benzoxazole ring attached to the styryl group (C2) appears around 163 ppm[5].

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (C₁₅H₁₁NO, ~221.26 g/mol )[6][7].

-

Infrared (IR) Spectroscopy: Key vibrational bands include C=N stretching of the oxazole ring and a strong band around 960-970 cm⁻¹, which corresponds to the out-of-plane C-H bending of the trans-disubstituted alkene, confirming the (E)-stereochemistry[5].

PART 2: Core Photophysical Properties

The extended π-conjugation in (E)-2-Styrylbenzoxazole governs its interaction with light, making it a potent fluorophore and photoswitch.

Absorption, Emission, and Solvatochromism

(E)-2-Styrylbenzoxazole typically exhibits a strong absorption band in the UV-A region (around 330-350 nm) corresponding to a π-π* electronic transition. Upon excitation, it relaxes via fluorescence, emitting light in the violet-blue region of the visible spectrum.

A key feature of this and related dyes is solvatochromism , the phenomenon where the color (absorption or emission wavelength) changes with the polarity of the solvent[8][9]. Generally, as solvent polarity increases, the emission spectrum of (E)-2-Styrylbenzoxazole shifts to longer wavelengths (a bathochromic or red shift). This behavior is indicative of a more polar excited state compared to the ground state[8][10]. The charge distribution within the molecule rearranges upon photoexcitation, creating a larger dipole moment. Polar solvents can stabilize this excited-state dipole more effectively than nonpolar solvents, thus lowering its energy and resulting in a red-shifted emission.

Table 1: Representative Photophysical Data for (E)-2-Styrylbenzoxazole (Note: Exact values can vary based on experimental conditions. Data is compiled from general knowledge of the compound class.)

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Hexane | 0.1 | ~332 | ~380 | ~48 |

| Toluene | 2.4 | ~335 | ~395 | ~60 |

| Chloroform | 4.1 | ~338 | ~405 | ~67 |

| Acetonitrile | 5.8 | ~336 | ~415 | ~79 |

| Ethanol | 4.3 | ~337 | ~420 | ~83 |

Photoisomerization and Photoswitching

Like stilbene, the central double bond of (E)-2-Styrylbenzoxazole can undergo photoisomerization. Upon irradiation with UV light, the thermodynamically stable (E)-isomer can convert to the sterically hindered (Z)-isomer[1][4]. This process is often reversible, either by irradiation with a different wavelength of light or through thermal relaxation, making the molecule a functional molecular photoswitch[1][11].

The efficiency of this switching process is described by the photoisomerization quantum yield (Φ), which is the ratio of molecules that isomerize to the number of photons absorbed. This property can be precisely tuned by adding electron-donating or electron-withdrawing substituents to the styryl or benzoxazole rings[1][11].

PART 3: Applications in Research and Development

The unique properties of the (E)-2-Styrylbenzoxazole scaffold have led to its exploration in several advanced applications.

Fluorescent Probes and Chemosensors

The sensitivity of the fluorescence of styrylbenzoxazole derivatives to their local environment makes them excellent candidates for chemosensors. By functionalizing the core structure with specific binding groups (chelators), probes can be designed to detect specific analytes like metal ions. For instance, a derivative of (E)-2-Styrylbenzoxazole was designed to act as a highly sensitive "turn-off" fluorescent sensor for mercury ions (Hg²⁺)[9]. The binding of Hg²⁺ to the sensor quenches its fluorescence, allowing for quantitative detection. The mechanism often involves chelation-enhanced fluorescence quenching (CHEQ) or photoinduced electron transfer (PET).

Molecular Photoswitches and Materials

The ability to reversibly switch between two distinct isomers using light makes styrylbenzazoles valuable components for "smart" materials[1]. These materials can change their properties (e.g., color, polarity, or biological activity) in response to a light stimulus. This functionality is being explored for applications in:

-

Data Storage: Using the two isomers to represent binary states (0 and 1).

-

Photopharmacology: Designing drugs that can be activated or deactivated at a specific site in the body using light, potentially reducing side effects.

-

Responsive Polymers: Incorporating these switches into polymer chains to create materials that can change shape or permeability with light.

Scaffolds for Drug Discovery

The benzoxazole core is a well-established pharmacophore found in numerous compounds with antimicrobial, antiviral, and anticancer properties[2]. The styrylbenzoxazole framework serves as a rigid scaffold for presenting various functional groups in a well-defined spatial orientation. Researchers have synthesized libraries of derivatives to probe structure-activity relationships, leading to the discovery of compounds with potent antimycobacterial activity and the ability to inhibit photosynthesis in certain organisms[5].

Conclusion and Future Outlook

(E)-2-Styrylbenzoxazole is more than just a simple fluorophore; it is a versatile molecular platform. Its straightforward synthesis, robust photophysical properties, and the inherent biological relevance of its benzoxazole core provide a rich foundation for innovation. Future research will likely focus on the rational design of new derivatives with finely tuned properties. This includes developing photoswitches that operate with visible or near-infrared light for deeper tissue penetration in biological applications, creating highly selective multi-analyte chemosensors, and integrating these functional molecules into advanced materials for optoelectronics and targeted therapeutics. The continued exploration of this fascinating molecule promises to yield significant advancements across multiple scientific disciplines.

References

-

Wiedbrauk, S., Ma, H., Gerkens, K. A., & Feringa, B. L. (2018). Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. Chemistry – A European Journal, 24(62), 16568-16574. [Link]

-

Jampilek, J., et al. (2014). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. BioMed Research International, 2014, 617478. [Link]

-

Eain, T. T., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. RSC Advances, 11(52), 32943-32957. [Link]

-

Wiedbrauk, S., & Feringa, B. L. (2018). Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5931557, (E)-2-Styrylbenzoxazole. PubChem. Retrieved January 21, 2026, from [Link].

-

Wiedbrauk, S., & Feringa, B. L. (2018). Data from: Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. DANS-EASY. [Link]

-

Qurban, J., Ashraf, S., et al. (2023). A Highly Sensitive Benzoxazole-Based Fluorescent Probe for Hg2+ Detection Supported by Mechanistic Studies. ChemistrySelect, 8(32). [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2017). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Journal of Chemistry, 2017, 1721540. [Link]

-

Pa, I. M., et al. (2023). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. Journal of Fluorescence, 33(5), 3583-3595. [Link]

-

Pa, I. M., et al. (2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate. [Link]

-

Qurban, J., et al. (2023). A Highly Sensitive Benzoxazole-Based Fluorescent Probe for Hg2+ Detection Supported by Mechanistic Studies. Semantic Scholar. [Link]

-

Claramunt, R. M., et al. (2005). Mass spectra of halogenostyrylbenzoxazoles. Rapid Communications in Mass Spectrometry, 19(22), 3323-3326. [Link]

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Solvatochromic and fluorescence behavior of sulfisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of (E)-2-Styrylbenzoxazole Derivatives

Introduction: The Significance of (E)-2-Styrylbenzoxazole Derivatives

(E)-2-Styrylbenzoxazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar structure, arising from the conjugation between the benzoxazole and styryl moieties, gives rise to unique photophysical properties and a wide spectrum of biological activities.[1][3] These compounds are recognized for their potential as fluorescent probes, photoswitches, and pharmacophores, with demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7][8]

A thorough and precise spectroscopic analysis is paramount for the successful development and application of these derivatives. It forms the bedrock of structural elucidation, purity assessment, and the rational design of novel compounds with tailored properties.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed in the characterization of (E)-2-Styrylbenzoxazole derivatives, emphasizing the causality behind experimental choices and the principles of data interpretation.

The Spectroscopic Characterization Workflow: A Holistic Approach

The structural confirmation of a newly synthesized (E)-2-Styrylbenzoxazole derivative is not reliant on a single technique but rather on a synergistic workflow of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: General workflow for the spectroscopic characterization of (E)-2-Styrylbenzoxazole derivatives.[1]

I. Unveiling the Electronic Landscape: UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are indispensable tools for probing the electronic transitions and photophysical properties of (E)-2-Styrylbenzoxazole derivatives. Their conjugated π-system leads to characteristic absorption and emission profiles that are sensitive to structural modifications and the surrounding environment.

A. UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions

The UV-Vis spectrum of an (E)-2-Styrylbenzoxazole derivative reveals the wavelengths of light it absorbs, corresponding to the energy required to promote electrons from the ground state to an excited state. The position of the maximum absorption wavelength (λmax) is highly dependent on the extent of conjugation and the nature of substituents on both the benzoxazole and styryl rings.

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is critical as it can influence the λmax. A range of solvents with varying polarities should be used to investigate potential solvatochromism, where the absorption maximum shifts with solvent polarity.[3][9][10] For routine analysis, a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile is often a good starting point. Ensure the solvent is of spectroscopic grade and does not absorb in the region of interest.

-

Concentration: To ensure adherence to the Beer-Lambert Law, solutions should be sufficiently dilute to yield absorbance values in the optimal range of 0.1 to 1.0.

Data Interpretation:

-

Bathochromic (Red) Shift: The introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) or extending the π-conjugation will typically result in a bathochromic shift (shift to longer wavelengths) of the λmax.[5][6]

-

Hypsochromic (Blue) Shift: Conversely, electron-withdrawing groups (e.g., -NO2, -CN) may cause a hypsochromic shift. Protonation of the benzoxazole nitrogen can also lead to a significant blue shift.[3]

B. Fluorescence Spectroscopy: The Emissive Properties

Many (E)-2-Styrylbenzoxazole derivatives are highly fluorescent, emitting light upon relaxation from an excited electronic state. Fluorescence spectroscopy provides information on the emission wavelength (λem), fluorescence intensity, and quantum yield (Φf).

Causality in Experimental Choices:

-

Excitation Wavelength: The excitation wavelength should be set to the λmax determined from the UV-Vis absorption spectrum to ensure maximal fluorescence emission.[1]

-

Slit Widths: The excitation and emission slit widths control the amount of light reaching the sample and the detector, respectively. Narrower slits provide better resolution but lower signal-to-noise, while wider slits increase the signal but may broaden the spectral features. A balance must be struck based on the sample's brightness.

Data Interpretation:

-

Stokes Shift: The Stokes shift is the difference in energy between the absorption and emission maxima. A large Stokes shift is often desirable for applications in fluorescence imaging as it facilitates the separation of the excitation and emission signals. The Stokes shift can be calculated using the formula: Stokes Shift (cm-1) = (1/λmax - 1/λem) x 107.[1]

-

Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11] A high quantum yield is crucial for applications requiring bright fluorescent probes.[11] The relative method, using a well-characterized standard, is the most common and reliable way to determine Φf.[12]

Experimental Protocol: UV-Vis and Fluorescence Analysis

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the purified (E)-2-Styrylbenzoxazole derivative.[1] Dissolve it in a spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 10-3 M).

-

Working Solution: Prepare a dilute working solution (e.g., 10-5 to 10-6 M) from the stock solution, ensuring the absorbance at λmax is below 0.1 to minimize inner filter effects in fluorescence measurements.[12]

-

UV-Vis Spectrum Acquisition:

-

Record a baseline spectrum of the solvent in a quartz cuvette.

-

Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectrum Acquisition:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.[1]

-

Record the emission spectrum over a wavelength range that covers the expected emission.

-

Identify the wavelength of maximum emission (λem).

-

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol utilizes a comparative method with a known standard.[12]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength of the sample.

-

Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength. It is ideal to have multiple solutions of varying concentrations for both the sample and standard.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Caption: Workflow for relative fluorescence quantum yield determination.

II. Assembling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and structure of (E)-2-Styrylbenzoxazole derivatives in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

A. ¹H NMR Spectroscopy: Probing the Protons

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Causality in Experimental Choices:

-

Solvent Selection: A deuterated solvent that dissolves the sample is required. Common choices include CDCl₃ and DMSO-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Typically, 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.[4]

Data Interpretation:

-

Chemical Shift (δ): The position of a signal in the spectrum is indicative of the proton's electronic environment. Aromatic protons of the benzoxazole and styryl moieties typically resonate in the downfield region (δ 6.8–8.8 ppm).[1]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to the influence of neighboring protons. The n+1 rule is often applicable.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons. For the styryl protons, the large coupling constant (typically >15 Hz) for the vinyl protons confirms the (E)-configuration.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Causality in Experimental Choices:

-

Acquisition Time: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good signal-to-noise ratio.[1]

Data Interpretation:

-

Chemical Shift (δ): The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. Aromatic carbons of the benzoxazole core typically appear between δ 110-160 ppm.[4] The C=N carbon of the oxazole ring is also a characteristic signal.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[4] Ensure the sample is fully dissolved; sonication may be helpful.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will generally take longer than the ¹H spectrum.

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

For ¹H NMR, integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to deduce the proton connectivity.

-

For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

-

III. Determining the Molecular Mass: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the (E)-2-Styrylbenzoxazole derivative and can provide information about its elemental composition.

Causality in Experimental Choices:

-

Ionization Technique: The choice of ionization technique depends on the polarity and thermal stability of the analyte.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules.

-

Electron Ionization (EI): A hard ionization technique that can cause fragmentation, providing structural information.

-

-

Solvent: A volatile solvent such as methanol or acetonitrile is typically used to prepare the sample for analysis.

Data Interpretation:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight can be determined.

-

Isotope Pattern: The presence of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) can result in characteristic isotope patterns that help confirm the elemental composition.

-

Fragmentation Pattern (for EI): The fragmentation pattern can provide valuable structural information as the molecule breaks apart in a predictable manner.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent.[1] The solution may need to be filtered to remove any particulate matter.[1]

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI).

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the isotope pattern and any fragmentation to further confirm the structure.

IV. Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices:

-

Sample Preparation: For solid samples, the KBr pellet method is common. The sample is ground with dry potassium bromide and pressed into a thin pellet.[1]

Data Interpretation:

The IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Specific absorption bands correspond to particular functional groups. For (E)-2-Styrylbenzoxazole derivatives, characteristic peaks include:

-

C=N stretch of the oxazole ring.

-

C=C stretch of the aromatic rings and the styryl double bond.

-

C-H stretches of the aromatic and vinyl protons.

-

C-O-C stretch of the oxazole ring.

-

Stretches corresponding to any substituents on the aromatic rings (e.g., -NO₂, -OCH₃).

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, solid (E)-2-Styrylbenzoxazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[1]

Data Summary: Representative Spectroscopic Data

The following table summarizes representative spectroscopic data for a generic (E)-2-Styrylbenzoxazole derivative. Actual values will vary depending on the specific substitution pattern.

| Spectroscopic Technique | Parameter | Typical Value/Range | Information Provided |

| UV-Vis Spectroscopy | λmax (nm) | 320 - 400 | Electronic transitions, conjugation |

| Fluorescence Spectroscopy | λem (nm) | 380 - 550 | Emissive properties, Stokes shift |

| Quantum Yield (Φf) | Varies | Efficiency of fluorescence | |

| ¹H NMR Spectroscopy | δ (ppm) - Aromatic H | 6.8 - 8.8 | Chemical environment of protons |

| δ (ppm) - Vinyl H | 6.5 - 8.0 | Connectivity and stereochemistry | |

| J (Hz) - Vinyl H | > 15 | (E)-configuration | |

| ¹³C NMR Spectroscopy | δ (ppm) - Aromatic C | 110 - 160 | Carbon skeleton |

| δ (ppm) - C=N | ~160 - 165 | Oxazole ring carbon | |

| Mass Spectrometry | [M+H]⁺ (m/z) | Molecular Weight + 1 | Molecular weight and formula |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1650-1500 (C=N, C=C) | Presence of functional groups |

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic analysis of (E)-2-Styrylbenzoxazole derivatives is a multi-faceted process that relies on the synergistic application of various techniques. By understanding the principles behind each method and the causality of experimental choices, researchers can confidently elucidate the structure, purity, and photophysical properties of these important compounds. This detailed characterization is the cornerstone of advancing their application in drug discovery and materials science, enabling the development of novel molecules with enhanced efficacy and functionality.

References

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem. (URL: )

- A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes - Benchchem. (URL: )

- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols - Benchchem. (URL: )

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH. (URL: [Link])

-

Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (URL: [Link])

-

Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate. (URL: [Link])

-

255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives - Journal of Basic and Applied Research in Biomedicine. (URL: [Link])

-

Synthesis and photophysical studies on 2‑styryl phenanthro[9,10‑d]oxazole derivatives. (URL: [Link])

-

Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties - ResearchGate. (URL: [Link])

-

Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties - PubMed. (URL: [Link])

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: [Link])

-

Excited state properties and acid–base equilibria of trans-2-styrylbenzoxazoles. (URL: [Link])

-

(E)-2-Styrylbenzoxazole | C15H11NO | CID 5931557 - PubChem. (URL: [Link])

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and photophysical studies on 2‑styryl phenanthro[9,10‑d]oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Synthesis and Characterization of Novel Styrylbenzoxazole Compounds

Foreword

Styrylbenzoxazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, owing to their unique photophysical properties and diverse biological activities.[1][2][3] This guide provides an in-depth exploration of the synthesis and characterization of these versatile compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, elucidate advanced characterization techniques, and explore the critical structure-property relationships that govern their function. Our focus is on providing not just protocols, but a foundational understanding of the causality behind experimental choices, empowering researchers to innovate in this exciting field.

Introduction to the Styrylbenzoxazole Scaffold: A Fusion of Photophysics and Biological Potential

The styrylbenzoxazole core consists of a benzoxazole ring system linked to a phenyl group through a styryl (ethenylbenzene) bridge. This conjugated system is the origin of their fascinating properties. These compounds are known for their strong fluorescence, with emission profiles that can be finely tuned by structural modifications.[4][5] This has led to their investigation as fluorescent probes and materials for optoelectronic devices.[4]

From a medicinal chemistry perspective, the benzoxazole moiety is a recognized pharmacophore present in numerous biologically active compounds.[1][2] The incorporation of the styryl group often enhances or confers a range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The planar nature of the styrylbenzoxazole system allows for effective intercalation with biological macromolecules like DNA and proteins, a key aspect of their mechanism of action in various disease models.

Furthermore, many styrylbenzoxazole derivatives exhibit photochromism, the ability to undergo reversible photoisomerization between their E and Z isomers upon exposure to light.[8][9][10] This "photoswitching" behavior opens up applications in photopharmacology, where the biological activity of a drug can be controlled spatiotemporally with light.

Strategic Synthesis of Styrylbenzoxazole Derivatives

The construction of the styrylbenzoxazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation Reactions: The Classical Approach

A straightforward and widely used method involves the condensation of a 2-methylbenzoxazole derivative with a substituted benzaldehyde.[8] This reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide, and proceeds via a Knoevenagel-type condensation mechanism.

Mechanism Rationale: The base abstracts a proton from the acidic methyl group of the 2-methylbenzoxazole, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired styrylbenzoxazole. The reaction is driven to completion by the formation of a stable, extended conjugated system.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 2-methylbenzoxazole (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine (0.1 equivalents).[11][12]

-

Reaction Execution: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Logical Relationship: Knoevenagel Condensation Workflow

Caption: Workflow for the synthesis of styrylbenzoxazoles via Knoevenagel condensation.

Wittig Reaction: Versatility in Alkene Formation

The Wittig reaction offers a powerful and versatile method for forming the styryl double bond with good control over stereochemistry.[13][14][15] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).

Mechanism Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate.[14][15] This intermediate then collapses to yield the alkene and a phosphine oxide byproduct. The stereochemical outcome (E or Z isomer) is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of the E-alkene.[16]

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., (benzoxazol-2-ylmethyl)triphenylphosphonium bromide) with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.[17]

-

Reaction with Aldehyde: To the freshly prepared ylide solution, add the desired substituted benzaldehyde dropwise at low temperature (e.g., 0 °C).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to separate the styrylbenzoxazole from the triphenylphosphine oxide byproduct.

Signaling Pathway: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction for styrylbenzoxazole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki Couplings

For more complex styrylbenzoxazole analogues, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions provide a powerful synthetic tool.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[18][19] In the context of styrylbenzoxazole synthesis, this typically involves reacting a 2-vinylbenzoxazole with an aryl halide or a 2-halobenzoxazole with a styrene derivative.

Mechanism Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond.[19] A subsequent β-hydride elimination regenerates the alkene product and a palladium hydride species, which, upon reductive elimination with the base, regenerates the active Pd(0) catalyst. The reaction generally yields the trans-alkene with high selectivity.[20]

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[21][22][23] For styrylbenzoxazole synthesis, this could involve coupling a 2-(2-boronylvinyl)benzoxazole with an aryl halide.

Mechanism Rationale: The Suzuki coupling mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[21]

Comprehensive Characterization of Styrylbenzoxazole Compounds

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized styrylbenzoxazole derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[24][25]

-

¹H NMR: Provides information on the number of different types of protons and their chemical environment. The coupling constants (J values) of the vinylic protons are crucial for determining the stereochemistry of the double bond (E or Z isomer).

-

¹³C NMR: Reveals the number of non-equivalent carbons and their hybridization state.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.[24][26]

Photophysical Characterization

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic absorption properties of the styrylbenzoxazole compounds.[27][28] The wavelength of maximum absorption (λmax) is indicative of the extent of the π-conjugated system.

-

Fluorescence Spectroscopy: Measures the emission properties of the compounds. Key parameters include the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process.[4][29]

Data Presentation: Spectroscopic Properties of Representative Styrylbenzoxazoles

| Compound | Substituent (R) | λmax (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| 1a | H | 320 | 375 | 0.50 | [9] |

| 1b | p-OCH₃ | 336 | 390 | 0.65 | [9] |

| 1d | p-N(CH₃)₂ | 392 | 450 | 0.85 | [8] |

| 1e | p-CN | 320 | 380 | 0.40 | [9] |

Note: The above data are representative and can vary based on the solvent and experimental conditions.

Structure-Property Relationships: Tailoring Functionality

The photophysical and biological properties of styrylbenzoxazoles can be precisely tuned by introducing different substituents on the aromatic rings.[8][10]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups in the para-position of the styryl phenyl ring generally cause a bathochromic (red) shift in both the absorption and emission spectra.[9] This is due to the increased intramolecular charge transfer (ICT) character of the excited state. These "push-pull" systems often exhibit higher fluorescence quantum yields.[9][10]

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) can have a more complex effect. While they can also lead to red-shifted spectra, they sometimes quench fluorescence, resulting in lower quantum yields.

-

Steric Hindrance: Bulky substituents, particularly in the ortho-position, can disrupt the planarity of the molecule.[5] This can lead to a hypsochromic (blue) shift in the spectra and may influence the photostationary state in photoswitchable derivatives.[9][10]

Applications in Drug Discovery and Materials Science

The unique properties of styrylbenzoxazoles have led to their exploration in various fields.

-

Anticancer Agents: Many styrylbenzoxazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[6] Their mechanism of action is often attributed to the inhibition of key enzymes like topoisomerases or protein kinases.[7]

-

Antimicrobial Agents: The benzoxazole scaffold is known for its antimicrobial properties, and styryl derivatives have been developed as promising antibacterial and antifungal agents.[30]

-

Photoswitches and Photopharmacology: The ability of some styrylbenzoxazoles to undergo reversible E/Z isomerization makes them attractive candidates for use as molecular photoswitches.[8][10] This property is being harnessed to develop photoresponsive materials and drugs whose activity can be controlled by light.[9]

Conclusion

This guide has provided a comprehensive overview of the synthesis, characterization, and application of novel styrylbenzoxazole compounds. By understanding the underlying principles of their synthesis and the relationship between their structure and properties, researchers are well-equipped to design and develop new derivatives with tailored functionalities for a wide range of applications in medicine and materials science. The versatility of this scaffold ensures that it will remain an active area of research for years to come.

References

-

Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. (n.d.). uu.diva. Retrieved January 21, 2026, from [Link]

-

Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study. (2015). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. (2024). PubMed. Retrieved January 21, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Fluorescence of aromatic benzoxazole derivatives. (1972). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2024). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2-styrylbenzoxazole derivatives. (1981). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). JOCPR. Retrieved January 21, 2026, from [Link]

-

Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved January 21, 2026, from [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties. (2020). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). IJPPR. Retrieved January 21, 2026, from [Link]

-

Marketed drugs containing benzoxazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Market-available drugs with a benzoxazole moiety. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. (2023). Retrieved January 21, 2026, from [Link]

-

Suzuki Coupling Mechanism. (2022). YouTube. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. (n.d.). Retrieved January 21, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). PubMed. Retrieved January 21, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

-

Synthesis, IR, UV/vis-, 1H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]

-

Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone [mdpi.com]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Heck Reaction [organic-chemistry.org]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 25. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Sci-Hub. Synthesis, IR, UV/vis-, 1H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008 [sci-hub.st]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of 2-substituted benzoxazole derivatives

An In-Depth Technical Guide to the Biological Activities of 2-Substituted Benzoxazole Derivatives

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1] This heterocyclic structure is comparatively stable due to its aromaticity yet possesses reactive sites that allow for functionalization, particularly at the 2-position.[1] The versatility of the 2-substituted benzoxazole framework has led to its emergence as a cornerstone for the development of novel therapeutic agents, exhibiting a remarkable breadth of pharmacological activities.[2][3] These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of intensive research for drug discovery and development professionals.[4][5][6]

This guide provides a technical overview of the primary biological activities of 2-substituted benzoxazole derivatives, grounded in mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols. The aim is to equip researchers and scientists with a comprehensive understanding of this compound class's therapeutic potential and the methodologies used to evaluate it.

Core Synthetic Strategies: A Brief Overview

The biological efficacy of benzoxazole derivatives is intrinsically linked to the substituents at the C2 position. Therefore, efficient synthetic methodologies are critical. A prevalent and robust strategy involves the cyclization of appropriately functionalized precursors, most commonly 2-aminophenols with various electrophilic partners.

A representative synthesis often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (like an aldehyde or acyl chloride) under cyclodehydration conditions.[6][7] Greener synthetic approaches, utilizing catalysts like fly ash or iodine-mediated reactions, have also been developed to produce these scaffolds in good yields.[2]

Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles.

Caption: A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Anticancer Activity

Substituted benzoxazoles exert potent anticancer effects through diverse mechanisms, including the inhibition of critical enzymes in cancer progression, induction of apoptosis, and modulation of key signaling pathways.[8] The nature and position of substituents on the benzoxazole core significantly influence the cytotoxic potency and selectivity against various cancer cell lines.[8][9]

Mechanism of Action: VEGFR-2 Inhibition

A significant mechanism of action for several potent anticancer benzoxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8][10] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF-A, plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, benzoxazole derivatives can block its autophosphorylation and downstream signaling, thereby preventing tumor angiogenesis and growth.

Caption: Inhibition of the VEGFR-2 signaling cascade by 2-substituted benzoxazoles.

Structure-Activity Relationship (SAR) Insights

-

Substitution at C2: Aryl groups at the 2-position are crucial for activity. Electron-donating groups (e.g., methoxy) or halogen substitutions on this aryl ring can significantly enhance cytotoxic potency.[9]

-

Substitution at C5: The introduction of a halogen (Cl, Br) or a methyl group at the 5-position of the benzoxazole ring often leads to enhanced antiproliferative activity.[9] For example, a derivative with fluorine at position-5 exhibited significant activity against four tested human cancer cell lines.[4]

-

Hybrid Molecules: Hybrid compounds integrating the benzoxazole scaffold with other pharmacophores, such as 1,3,4-oxadiazole, have shown exceptionally low IC50 values, indicating high potency.[8]

Data Presentation: Comparative In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-substituted benzoxazoles against various human cancer cell lines. Lower IC50 values denote higher anticancer potency.[8]

| Compound Class / Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-1,3,4-Oxadiazole Hybrid (3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | [8] |

| MCF-7 (Breast) | 0.10 ± 0.013 | [8] | |

| HT-29 (Colon) | 0.22 ± 0.017 | [8] | |

| 2-Arylbenzoxazoles (Compound 40) | NCI-H460 (NSCLC) | 0.4 | [8][9] |

| 2-Arylbenzoxazoles (Compound 33) | NCI-H460 (NSCLC) | 1.1 | [8] |

| 2-Arylbenzoxazoles (Compound 41, 5-Fluoro) | HEPG-2, HeLa, WiDr, MCF-7 | Significant Activity | [4] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzoxazole derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Benzoxazole derivatives are widely recognized for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][11]

Mechanism of Action: DNA Gyrase Inhibition

A key target for the antibacterial action of some 2-substituted benzoxazoles is DNA gyrase (a type II topoisomerase).[2] This essential bacterial enzyme introduces negative supercoils into DNA, which is critical for DNA replication and transcription. By binding to the enzyme, benzoxazole derivatives can inhibit its activity, leading to a disruption of DNA synthesis and ultimately bacterial cell death.[2][10]

Caption: Inhibition of bacterial DNA gyrase by 2-substituted benzoxazoles.

Data Presentation: Comparative In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-substituted benzoxazoles against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound / Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 47 (2-(4-(piperidinethoxy)phenyl) substitution) | P. aeruginosa (Gram-) | 0.25 | [9] |

| E. faecalis (Gram+) | 0.5 | [9] | |

| Compound 29 (2-(phenyl with N,N-diethylethoxy) substitution) | E. faecalis (Gram+) | Significant Activity | [9] |

| Compound 21 & 18 (N-phenyl-1,3-benzoxazol-2-amine derivatives) | E. coli (Gram-) | Potent at 25 µg/mL | [2] |

| Various Derivatives | Fusarium oxysporum (Fungus) | Significant Activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the benzoxazole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution (at a concentration of 2x the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are common therapies for inflammation, but their use can be associated with gastrointestinal side effects due to the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[5][13] Certain 2-substituted benzoxazole derivatives have been developed as selective COX-2 inhibitors, offering a promising therapeutic window with potentially reduced side effects.[5][14]

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, which is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[15] In contrast, COX-1 is constitutively expressed and plays a role in gastrointestinal protection. By selectively inhibiting COX-2 over COX-1, 2-substituted benzoxazoles can reduce inflammation with a lower risk of gastric toxicity.[5][13]

Caption: Selective inhibition of COX-2 by 2-substituted benzoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the benzoxazole derivative.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Carrageenan Injection: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antiviral Activity

The benzoxazole scaffold has also been investigated for its antiviral properties.[4][16] Studies have shown that certain derivatives can inhibit the replication of various viruses, including Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[17]

The mechanism often involves targeting the early stages of viral replication within host cells, such as viral RNA replication and protein synthesis, rather than directly inactivating the virus particle itself.[17] For example, specific 2-benzoxyl-phenylpyridine derivatives demonstrated potent inhibition of CVB3-induced cytopathic effects and reduced viral progeny yields, with efficacy superior to the control drug ribavirin.[17] Structure-activity relationship studies in this area suggest that the position of substituents on the central benzene ring is crucial for antiviral activity.[17]

Conclusion

The 2-substituted benzoxazole scaffold is a remarkably versatile and pharmacologically significant structure in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The therapeutic potential is largely dictated by the nature and position of substituents on the heterocyclic core, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The continued exploration of this scaffold, guided by mechanistic studies and robust preclinical evaluation as outlined in this guide, holds significant promise for the development of next-generation therapeutic agents to address a range of human diseases.

References

-

Shakyawar, D. et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

-

Jauhari, P. et al. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. ResearchGate. Available at: [Link]

-

Gecan, N. et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]

-

Jauhari, P. et al. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Semantic Scholar. Available at: [Link]

-

Unknown Author. (n.d.). Design, Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives. International Journal of Chemical Sciences. Available at: [Link]

-

el-Shaaer, H. M. et al. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. PubMed. Available at: [Link]

-

Hamid, H. et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. Available at: [Link]

-

Patel, V. et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Foucourt, A. et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]

-

Kamal, A. et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

Hamid, H. et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science. Available at: [Link]

-

Li, H. et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

Kamal, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

-

Hamid, H. et al. (2021). (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate. Available at: [Link]

-

Kamal, A. (2020). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

-

Zhang, Y. et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

-

Asati, V. et al. (2015). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

-

Kumar, P. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

-

Wang, W. et al. (2018). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. MDPI. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]